![molecular formula C10H18N2O5 B14588509 N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine CAS No. 61366-27-6](/img/structure/B14588509.png)
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is a chemical compound with the molecular formula C10H18N2O5 It is a derivative of asparagine, an amino acid, and contains an acetyloxy group attached to a butan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine typically involves the esterification of asparagine with 1-(acetyloxy)butan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for temperature control and reagent addition helps in achieving high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Oxidation: The butan-2-yl chain can be oxidized to form ketones or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the acetyloxy group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Butan-2-ol and acetic acid.
Oxidation: Butan-2-one or butanoic acid.
Substitution: Corresponding amides or thioesters.
Applications De Recherche Scientifique
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine involves its hydrolysis to release the active asparagine and butan-2-ol. The asparagine can then participate in various biochemical pathways, including protein synthesis and nitrogen metabolism. The acetyloxy group serves as a protective group, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(Acetyloxy)butan-2-yl]-alpha-glutamine: Similar structure but with a glutamine backbone.
N-[1-(Acetyloxy)butan-2-yl]-alpha-serine: Similar structure but with a serine backbone.
Uniqueness
N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine is unique due to its specific combination of the acetyloxy group and the asparagine backbone. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61366-27-6 |
|---|---|
Formule moléculaire |
C10H18N2O5 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-(1-acetyloxybutan-2-ylamino)-3-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-3-7(5-17-6(2)13)12-10(16)8(11)4-9(14)15/h7-8H,3-5,11H2,1-2H3,(H,12,16)(H,14,15) |
Clé InChI |
LRDLKFQWJHWBSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


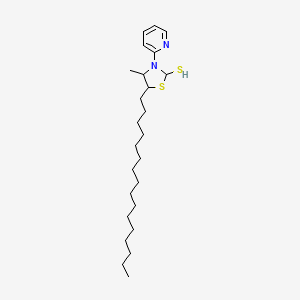

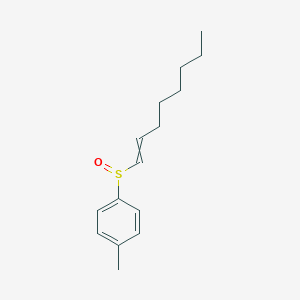

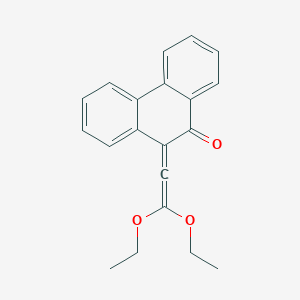
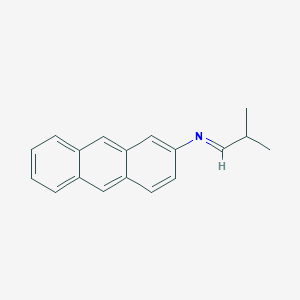
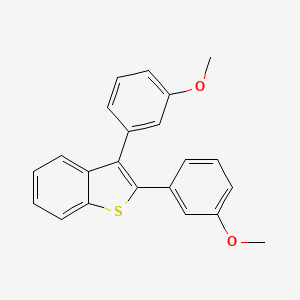

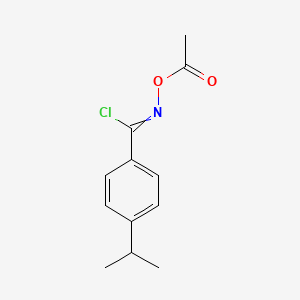
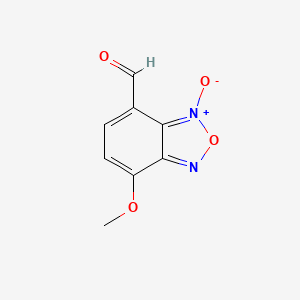

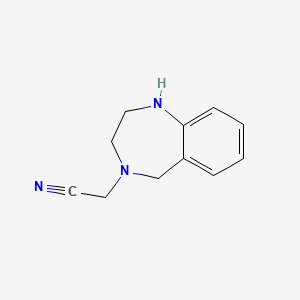
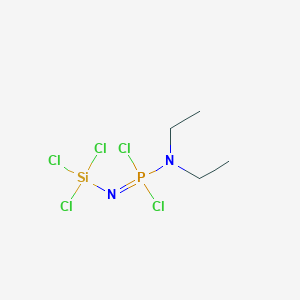
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)
